

# Anrikefon binding affinity for kappa opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025



Anrikefon (HSK21542) is a novel, peripherally restricted peptide agonist with high affinity and selectivity for the kappa opioid receptor (KOR).[1][2] Developed by Haisco Pharmaceutical Group, it is under investigation for the management of postoperative pain and chronic kidney disease-associated pruritus (CKD-aP).[2][3][4] Its peripheral action is designed to mitigate the central nervous system side effects commonly associated with opioid use, such as respiratory depression and dysphoria.[4][5]

## **Binding Affinity and Functional Potency**

**Anrikefon** demonstrates sub-nanomolar binding affinity for the human kappa opioid receptor and picomolar potency in functional assays. Its interaction with the receptor has been characterized through radioligand binding and cAMP accumulation assays.

## **Quantitative Binding and Functional Data**

The binding affinity and functional potency of **Anrikefon** for the kappa opioid receptor are summarized in the table below. The data is derived from studies using human embryonic kidney (HEK-293) cells stably expressing the human kappa opioid receptor.[3]



| Parameter                                  | Anrikefon<br>(HSK21542)         | Difelikefalin<br>(CR845)     | U69593 (Positive<br>Control)   |
|--------------------------------------------|---------------------------------|------------------------------|--------------------------------|
| IC50 (nM)                                  | 0.54 (95% CI: 0.38–<br>0.75)    | 1.16 (95% CI: 0.85–<br>1.57) | 14.72 (95% CI: 9.08–<br>22.38) |
| Kd (nM)                                    | 0.068 (95% CI: 0.028–<br>0.092) | 0.23 (95% CI: 0.17–<br>0.26) | Not Reported                   |
| Dissociation t1/2 (min)                    | 90.6 (95% CI: 53.6–<br>292.7)   | 42.0 (95% CI: 28.6–<br>79.4) | Not Reported                   |
| EC50 (pM)                                  | 2.41 (95% CI: 1.43–<br>4.67)    | 30.0 (approx.)               | 1800 (approx.)                 |
| Data sourced from<br>Wang et al., 2021.[3] |                                 |                              |                                |

# **Experimental Protocols**

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of **Anrikefon**.

## **Radioligand Competition Binding Assay**

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the kappa opioid receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Anrikefon** for the kappa opioid receptor.

#### Materials:

- HEK-293 cells stably expressing human kappa opioid receptor
- [3H]diprenorphine (radioligand)
- Anrikefon (HSK21542), Difelikefalin (CR845), U69593
- Assay buffer



- 96-well plates
- Scintillation counter

#### Procedure:

- Membrane Preparation: HEK-293 cell membranes expressing the kappa opioid receptor are prepared.
- Assay Setup: The assay is performed in 96-well plates. Each well contains the cell
  membranes, a fixed concentration of [3H]diprenorphine, and varying concentrations of the
  test compound (Anrikefon, Difelikefalin, or U69593).
- Incubation: The plates are incubated to allow the binding to reach equilibrium.
- Filtration: The contents of each well are filtered to separate the bound from the free radioligand.
- Scintillation Counting: The amount of radioactivity on the filters, corresponding to the bound [3H]diprenorphine, is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each test compound. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Radioligand Competition Binding Assay Workflow

## Forskolin-Induced cAMP Accumulation Assay







This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by forskolin.

Objective: To determine the half-maximal effective concentration (EC50) of **Anrikefon** for the inhibition of cAMP production.

#### Materials:

- HEK-293 cells stably expressing human kappa opioid receptor
- Forskolin
- Anrikefon (HSK21542), Difelikefalin (CR845), U69593
- · cAMP assay kit
- Luminometer

#### Procedure:

- Cell Plating: HEK-293 cells expressing the kappa opioid receptor are plated in 96-well plates.
- Compound Addition: The cells are treated with varying concentrations of the test compound (**Anrikefon**, Difelikefalin, or U69593).
- Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
- Incubation: The plates are incubated to allow for cAMP accumulation.
- cAMP Measurement: The intracellular cAMP levels are measured using a commercial cAMP assay kit, typically based on HTRF or ELISA.
- Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value for each test compound.





Click to download full resolution via product page

Forskolin-Induced cAMP Accumulation Assay Workflow



## **Signaling Pathway**

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][6] Upon agonist binding, such as with **Anrikefon**, the receptor undergoes a conformational change that activates the heterotrimeric G-protein. The  $G\alpha i/o$  subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The  $G\beta\gamma$  subunit can modulate the activity of other downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.[5]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa
   Opioid Receptor Agonist, in Animal Models of Pain and Itch PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anrikefon binding affinity for kappa opioid receptors].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860338#anrikefon-binding-affinity-for-kappa-opioid-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com